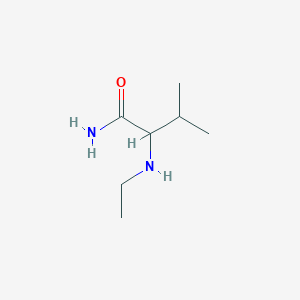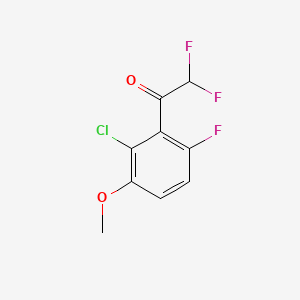
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a difluoroethanone group
準備方法
The synthesis of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoro-3-methoxyphenol and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and acetonitrile.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride yields alcohols.
科学的研究の応用
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique chemical structure may offer therapeutic benefits in drug development.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro, fluoro, and methoxy substituents influence its binding affinity and specificity. The difluoroethanone group plays a crucial role in its reactivity and stability. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular signaling.
類似化合物との比較
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: This compound shares similar substituents but differs in its functional group, which is a boronic acid instead of a difluoroethanone.
1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanol: This compound has an alcohol group instead of a difluoroethanone group, leading to different chemical properties and reactivity.
(2-Chloro-6-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound contains a pyrrolidine ring, which significantly alters its chemical behavior compared to the difluoroethanone group.
特性
分子式 |
C9H6ClF3O2 |
|---|---|
分子量 |
238.59 g/mol |
IUPAC名 |
1-(2-chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-5-3-2-4(11)6(7(5)10)8(14)9(12)13/h2-3,9H,1H3 |
InChIキー |
SHZLAUNSVKQGGY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)F)C(=O)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


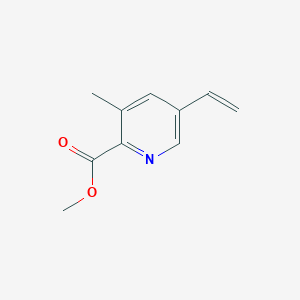
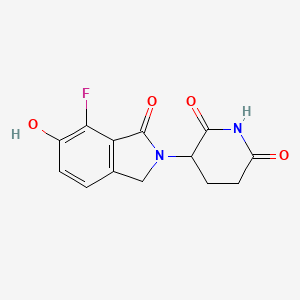
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)
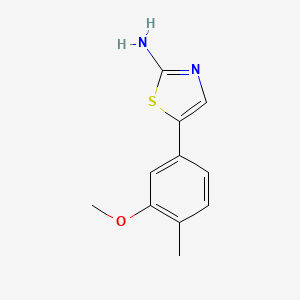
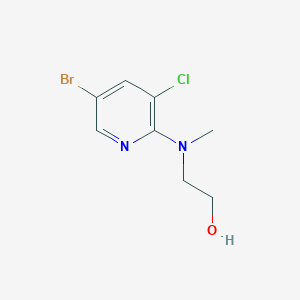
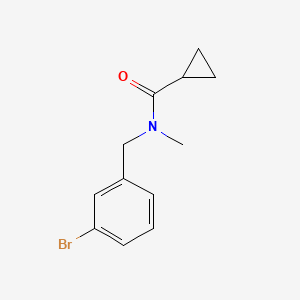
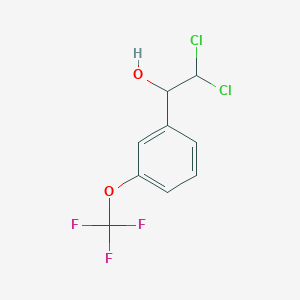
![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)
